molecular formula C9H16N4S B1407277 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 1502633-77-3

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1407277
CAS RN: 1502633-77-3
M. Wt: 212.32 g/mol
InChI Key: PIBHWWJNCHHZSE-UHFFFAOYSA-N
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Description

The compound “5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiadiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and thiadiazol rings would likely form the core of the molecule, with the ethyl group and the amine group attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the compound might undergo reactions typical of piperidines, thiadiazoles, or amines .

Scientific Research Applications

Antiviral Activity

“5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine” derivatives have shown promise in antiviral research. Compounds with similar structures have been synthesized and tested against a variety of RNA and DNA viruses. For instance, indole derivatives, which share a common heterocyclic structure, have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-Inflammatory Properties

The compound’s potential for anti-inflammatory applications is significant. Similar compounds, particularly those with a piperidine moiety, have been evaluated for their COX-2 inhibition properties. These studies are crucial for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Antimicrobial Potential

Compounds with an imidazole ring, which is structurally related to thiadiazol, have been synthesized and evaluated for their antimicrobial potential against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The structural similarity suggests that “5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine” could also be effective in this field .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. For instance, it might be studied for its potential use as a drug or a chemical intermediate .

properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-2-7-5-3-4-6-13(7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHWWJNCHHZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

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